Cas no 2229480-75-3 (tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate)

tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate
- 2229480-75-3
- tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate
- EN300-1897006
-
- インチ: 1S/C14H18N2O4/c1-14(2,3)20-13(18)16-10-7-9(5-6-15)8-11(19-4)12(10)17/h7-8,17H,5H2,1-4H3,(H,16,18)
- InChIKey: BEEWPPBAUTWGJR-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C(=C(C=C(CC#N)C=1)OC)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 278.12665706g/mol
- どういたいしつりょう: 278.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897006-0.05g |
tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate |
2229480-75-3 | 0.05g |
$924.0 | 2023-09-18 | ||
Enamine | EN300-1897006-10.0g |
tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate |
2229480-75-3 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1897006-1g |
tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate |
2229480-75-3 | 1g |
$1100.0 | 2023-09-18 | ||
Enamine | EN300-1897006-5g |
tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate |
2229480-75-3 | 5g |
$3189.0 | 2023-09-18 | ||
Enamine | EN300-1897006-10g |
tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate |
2229480-75-3 | 10g |
$4729.0 | 2023-09-18 | ||
Enamine | EN300-1897006-5.0g |
tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate |
2229480-75-3 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1897006-0.1g |
tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate |
2229480-75-3 | 0.1g |
$968.0 | 2023-09-18 | ||
Enamine | EN300-1897006-0.25g |
tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate |
2229480-75-3 | 0.25g |
$1012.0 | 2023-09-18 | ||
Enamine | EN300-1897006-0.5g |
tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate |
2229480-75-3 | 0.5g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1897006-2.5g |
tert-butyl N-[5-(cyanomethyl)-2-hydroxy-3-methoxyphenyl]carbamate |
2229480-75-3 | 2.5g |
$2155.0 | 2023-09-18 |
tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamateに関する追加情報
Introduction to tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate (CAS No. 2229480-75-3)
Tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate (CAS No. 2229480-75-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate is composed of a tert-butyl group, a cyanomethyl group, and a phenyl ring substituted with hydroxy and methoxy groups. These functional groups contribute to the compound's chemical reactivity and biological activity, making it a valuable candidate for further investigation.
Recent studies have highlighted the importance of tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate in the context of drug discovery and development. One notable area of research involves its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, preliminary data suggest that this compound may effectively inhibit the activity of certain kinases, which are key targets in cancer therapy.
In addition to its enzymatic inhibition properties, tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate has been explored for its antioxidant and anti-inflammatory effects. These properties are crucial in the treatment of various inflammatory diseases and conditions associated with oxidative stress. The presence of the hydroxy and methoxy groups on the phenyl ring likely contributes to these beneficial effects by enhancing the compound's ability to scavenge free radicals and modulate inflammatory responses.
The synthesis of tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate involves a series of well-defined chemical reactions, including nucleophilic substitution, condensation, and protection/deprotection steps. The tert-butyl group is often introduced as a protecting group during the synthesis to ensure the stability and purity of the final product. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
To further understand the biological activity of tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate, researchers have conducted extensive in vitro and in vivo studies. In vitro assays have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, in vivo studies using animal models have shown that it can effectively reduce tumor growth without significant toxicity to normal tissues.
The pharmacokinetic properties of tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate have also been investigated to assess its suitability as a therapeutic agent. Studies have revealed that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its efficacy and safety in clinical settings. The compound's ability to cross the blood-brain barrier (BBB) has also been evaluated, indicating its potential for treating central nervous system (CNS) disorders.
In conclusion, tert-butyl N-5-(cyanomethyl)-2-hydroxy-3-methoxyphenylcarbamate (CAS No. 2229480-75-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.
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